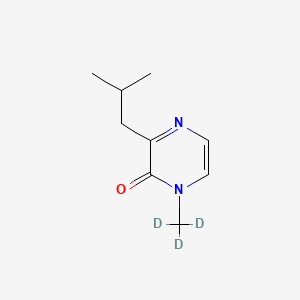
3-Isobutyl-1-methyl-d3-2-pyrazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-1-methyl-d3-2-pyrazinone is a deuterium-labeled compound with the molecular formula C9H11D3N2O and a molecular weight of 169.24 g/mol. This compound is a stable isotope-labeled version of 3-Isobutyl-1-methyl-2-pyrazinone, which is used in various scientific research applications, including metabolic studies and environmental analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves the incorporation of deuterium atoms into the parent compound, 3-Isobutyl-1-methyl-2-pyrazinone. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: The use of deuterated reagents in the synthesis of the parent compound can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to meet the demand for the compound.
Quality Control: Implementing strict quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Isobutyl-1-methyl-d3-2-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce reduced forms of the compound with different functional groups.
Substitution: May result in the formation of substituted derivatives with various functional groups.
科学的研究の応用
3-Isobutyl-1-methyl-d3-2-pyrazinone has a wide range of scientific research applications, including:
Metabolic Research: Used as a stable isotope-labeled compound to study metabolic pathways in vivo.
Environmental Analysis: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: Used as a chemical reference for identification, qualitative and quantitative analysis, and detection of small molecules.
作用機序
The mechanism of action of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on biological systems. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects.
類似化合物との比較
Similar Compounds
3-Isobutyl-1-methyl-2-pyrazinone: The non-deuterated parent compound.
3-Isobutyl-1-methyl-2-pyrazinone-d2: A similar deuterium-labeled compound with two deuterium atoms.
3-Isobutyl-1-methyl-2-pyrazinone-d4: A similar deuterium-labeled compound with four deuterium atoms.
Uniqueness
3-Isobutyl-1-methyl-d3-2-pyrazinone is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies and environmental analysis. The presence of three deuterium atoms allows for precise tracing and quantification in various research applications.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
169.24 g/mol |
IUPAC名 |
3-(2-methylpropyl)-1-(trideuteriomethyl)pyrazin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12)11(3)5-4-10-8/h4-5,7H,6H2,1-3H3/i3D3 |
InChIキー |
TZUVQXWVTMFJMV-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=CN=C(C1=O)CC(C)C |
正規SMILES |
CC(C)CC1=NC=CN(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


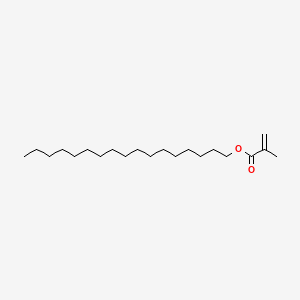
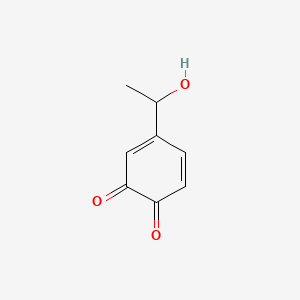

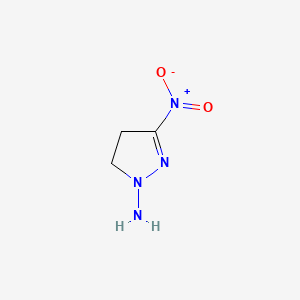
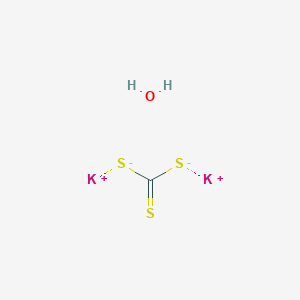
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

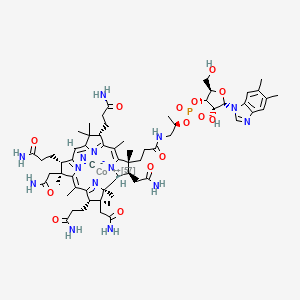
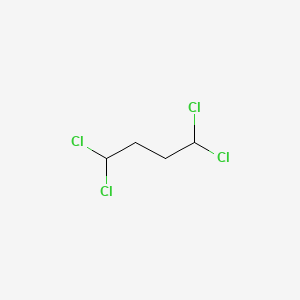
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
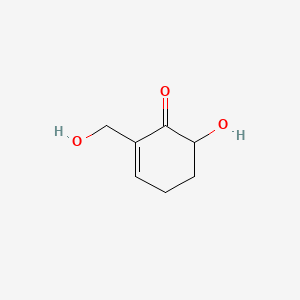
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)
